For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,2-Dimethyl-1,3-propanediamine (CAS: 7328-91-8)
Introduction
2,2-Dimethyl-1,3-propanediamine, also known as neopentanediamine, is a diamine with the CAS number 7328-91-8.[1] Its unique gem-dimethyl structure provides significant steric hindrance compared to linear diamines, influencing its reactivity and the properties of its derivatives.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling, experimental protocols, and key applications in research and development.
Core Properties
The fundamental properties of 2,2-Dimethyl-1,3-propanediamine are summarized below. The data is compiled from various chemical suppliers and databases.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₄N₂ | [1][3][4] |
| Molecular Weight | 102.18 g/mol | [1][3][4][5][6][7] |
| Appearance | White or colorless solid or liquid | [8] |
| Melting Point | 29-31 °C (84.2-87.8 °F) | [3][5][6][7][9][10] |
| Boiling Point | 152-154 °C (305.6-309.2 °F) at 760 mmHg | [3][5][6][7][9][10] |
| Density | 0.85 - 0.851 g/mL at 25 °C | [5][6][7][9][10] |
| Flash Point | 47 °C (116.6 °F) | [3][7][8][9][11][12] |
| Refractive Index (n20/D) | 1.4566 | [5][6][9][10][11] |
| Vapor Pressure | 2.8 hPa at 20 °C | |
| Autoignition Temperature | 380 °C (716 °F) | |
| Explosion Limits | Lower: 1.4 Vol%, Upper: 8.7 Vol% | [12] |
| LogP | -0.73 | [3] |
Identification and Nomenclature
| Identifier | Value | Source(s) |
| CAS Number | 7328-91-8 | [1][4][5][6] |
| EC Number | 230-819-0 | [1][5][6] |
| IUPAC Name | 2,2-dimethylpropane-1,3-diamine | [1] |
| Synonyms | Neopentanediamine, 1,3-Diamino-2,2-dimethylpropane, 2,2-Dimethyltrimethylenediamine | [1][4][6] |
| SMILES | CC(C)(CN)CN | [1][4][5] |
| InChIKey | DDHUNHGZUHZNKB-UHFFFAOYSA-N | [1][4][5] |
Safety and Toxicology
2,2-Dimethyl-1,3-propanediamine is classified as a corrosive and flammable solid.[9][12] It is harmful if swallowed or in contact with skin and can cause severe skin burns, eye damage, and allergic skin reactions.[1][13][14]
GHS Hazard Information
| Category | Code | Description | Source(s) |
| Hazard Class | Acute Tox. 4 | Harmful if swallowed or in contact with skin | [5][13][14] |
| Skin Corr. 1A/1B | Causes severe skin burns and eye damage | [1][5][13][14] | |
| Skin Sens. 1B | May cause an allergic skin reaction | [5][13][14] | |
| Flam. Sol. 2 / Flam. Liq. 3 | Flammable solid or liquid | [1][12] | |
| Met. Corr. 1 | May be corrosive to metals | [5][14] | |
| Signal Word | Danger | [5][13] | |
| Hazard Statements | H226, H228, H290, H302, H312, H314, H317, H318 | Flammable liquid/solid, May be corrosive to metals, Harmful if swallowed/in contact with skin, Causes severe skin burns and eye damage, May cause an allergic skin reaction | [1][5][14][15] |
Toxicological Data
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 1020 mg/kg | [14] |
| LD50 | Rabbit | Dermal | > 1000 mg/kg | [14] |
Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and acid anhydrides.[11][12] Keep containers tightly closed under an inert atmosphere.[8][12] Use personal protective equipment (PPE), including faceshields, gloves, and suitable respirators.[5] Ensure eyewash stations and safety showers are readily available.
Experimental Protocols
Synthesis Methodologies
Method 1: Reductive Amination of Neopentyl Glycol This industrial method produces 2,2-dimethyl-1,3-propanediamine directly from neopentyl glycol.[16]
-
Reactants : Neopentyl glycol, ammonia (B1221849), hydrogen gas.
-
Catalyst : A nickel-containing catalyst (23-60% by weight Ni), often supported and containing chromium (III) oxide.[16]
-
Procedure :
-
Charge a high-pressure autoclave with neopentyl glycol and the nickel catalyst.
-
Introduce ammonia, maintaining a hydroxyl group to ammonia ratio of 1:6 to 1:20.[16]
-
Pressurize the autoclave with hydrogen gas to at least 10 atmospheres.[16]
-
Heat the reaction mixture to a temperature between 220°C and 300°C (optimally 240-260°C).[16]
-
Maintain the reaction for a sufficient duration (e.g., 2 hours) to achieve high conversion.[16]
-
After cooling and depressurization, the product is isolated and purified by distillation.
-
Method 2: Two-Step Reductive Amination of Hydroxypivalaldehyde This process involves a two-step reaction to achieve high yields of the target diamine.[17]
-
Reactants : Hydroxypivalaldehyde, ammonia, hydrogen gas.
-
Catalyst : A nickel-based catalyst.[17]
-
Procedure :
-
First Step (Low Temperature) : React hydroxypivalaldehyde with ammonia and hydrogen in the presence of the nickel catalyst at a temperature of 40°C to 150°C (preferably 60-110°C) and a pressure of 50 to 150 bars.[17]
-
Second Step (High Temperature) : Subsequently, increase the temperature to 220°C to 300°C (preferably 240-260°C) and the pressure to 200 to 320 bars to complete the hydrogenation.[17]
-
The reaction can be performed batchwise or continuously, with the final product purified from the reaction mixture.
-
Caption: General workflows for the synthesis of 2,2-Dimethyl-1,3-propanediamine.
Analytical Characterization
The structural characterization of 2,2-dimethyl-1,3-propanediamine and its derivatives often involves standard spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. Spectral data is available in public databases like SDBS.[8][18]
-
Infrared (IR) and Raman Spectroscopy : These techniques are used to identify functional groups. A study on the salts of the diamine shows N-H valence modes around 3045 cm⁻¹ and C-H modes between 2800-3000 cm⁻¹.[19]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[20]
-
Thermal Analysis (DSC/TGA) : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study thermal properties like melting points and decomposition temperatures. For example, the diaminium dichloride salt shows reversible phase transitions around 139°C and 145°C.[19]
Applications in Research and Drug Development
2,2-Dimethyl-1,3-propanediamine serves as a versatile building block and ligand in various scientific fields.
Caption: Key roles and applications stemming from the diamine's structure.
Polymer Chemistry
The two primary amine groups make it an excellent monomer for producing high-performance polymers.[5][6]
-
Polyamides and Polyurethanes : It is used as a diamine component in condensation polymerization with diacids or diisocyanates. The resulting polymers often exhibit enhanced mechanical properties and thermal stability due to the rigid, sterically hindered neopentyl core.[5][6]
Coordination Chemistry and Catalysis
As a bidentate ligand, it readily forms stable complexes with various metal ions.[5][6]
-
Metal Complexes : It has been used to prepare complexes with copper, aluminum, and gallium.[5][6] Research has shown that its copper complexes can be used for the selective sensing of ketone molecules.[2]
-
Catalysis : These metal complexes can function as catalysts in a range of chemical reactions, including polymerization.[2][5][6]
Medicinal Chemistry and Drug Development
The diamine structure serves as a useful scaffold in medicinal chemistry.
-
Drug Discovery : Its structure allows for the attachment of various functional groups, providing a framework for creating novel drug candidates.[2] It has been used as a reagent in the synthesis of terephthalato complexes that exhibit antimicrobial activity and DNA cleavage capabilities.[21]
-
Drug Delivery : The compound is being investigated for its potential in developing drug delivery systems, leveraging its solubility and ability to form complexes.[2][6]
-
Chelating Agent : Due to its ability to bind metal ions, it has potential applications as a chelating agent, for instance, in treating heavy metal poisoning.[6]
Caption: Diagram of 2,2-Dimethyl-1,3-propanediamine acting as a bidentate ligand.
References
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